N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide
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Overview
Description
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide is a complex organic compound that features a pyrazole ring and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable isoindolinone derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different substituents and properties.
Uniqueness
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide is unique due to its combination of a pyrazole ring and an isoindolinone moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C16H16N4O3/c1-8-12(9(2)19-18-8)7-20-15(22)11-5-4-6-13(17-10(3)21)14(11)16(20)23/h4-6H,7H2,1-3H3,(H,17,21)(H,18,19) |
InChI Key |
RYRXERNBFQDOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C |
Origin of Product |
United States |
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